2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-isopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-isopropylacetamide” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring . This core is substituted with a 4-chlorophenyl group, a thioacetamide group, and an isopropylacetamide group .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring . This core is substituted at the 1-position with a 4-chlorophenyl group, at the 6-position with a thioacetamide group, and the pyrimidine ring is substituted with an isopropylacetamide group .Applications De Recherche Scientifique
Antitumor Activity
Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit potential antitumor activity. A study by El-Morsy et al. (2017) synthesized a series of these derivatives and evaluated their effectiveness against the human breast adenocarcinoma cell line MCF7. They found that certain derivatives, specifically N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, showed significant antitumor activity with an IC50 value in the µM range (El-Morsy, El-Sayed, & Abulkhair, 2017).
Antimicrobial and Anticancer Agents
Hafez et al. (2016) synthesized novel pyrazole derivatives, including the pyrazolo[3,4-d]-pyrimidine derivatives, and evaluated them for antimicrobial and anticancer activities. They discovered that some compounds demonstrated higher anticancer activity than the reference drug doxorubicin, indicating the potential of these compounds in cancer treatment (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis of Novel Compounds
Rahmouni et al. (2014) conducted a study on the synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. Their work highlights the synthetic potential and versatility of pyrazolo[3,4-d]pyrimidin derivatives in creating a wide range of compounds (Rahmouni et al., 2014).
Adenosine Receptor Affinity
Research by Harden et al. (1991) showed that pyrazolo[3,4-d]pyrimidines are a class of compounds with affinity for A1 adenosine receptors. This finding suggests potential therapeutic applications in diseases where adenosine receptor modulation is beneficial (Harden, Quinn, & Scammells, 1991).
Antioxidant Activity
El‐Mekabaty (2015) synthesized new heterocycles incorporating the pyrazolo-[3,4-D]Pyrimidin-4-One moiety and evaluated them for antioxidant activity. Some compounds displayed antioxidant activity comparable to ascorbic acid, indicating potential use in oxidative stress-related conditions (El‐Mekabaty, 2015).
Herbicidal Activity
Luo et al. (2017) synthesized pyrazolo[3,4-d]pyrimidine-4-one derivatives and evaluated their herbicidal activity. Some compounds showed significant inhibition against certain plants, suggesting their potential use in agriculture (Luo, Zhao, Zheng, & Wang, 2017).
Mécanisme D'action
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays a crucial role in signaling within cells, promoting both cell proliferation and survival .
Mode of Action
The compound interacts with its target, PKB, in an ATP-competitive manner . This interaction leads to the inhibition of PKB, which in turn affects the PI3K signaling pathway . The compound’s interaction with PKB results in the modulation of biomarkers of signaling through PKB .
Biochemical Pathways
The compound affects the PI3K-PKB signaling pathway . This pathway is involved in several cellular processes, including cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . The compound’s inhibition of PKB leads to changes in these processes .
Pharmacokinetics
The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .
Result of Action
The compound’s action results in the inhibition of tumor growth in a breast cancer xenograft model . This is likely due to its effects on the PI3K-PKB signaling pathway and its role in cell proliferation and survival .
Propriétés
IUPAC Name |
2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2S/c1-9(2)19-13(23)8-25-16-20-14-12(15(24)21-16)7-18-22(14)11-5-3-10(17)4-6-11/h3-7,9H,8H2,1-2H3,(H,19,23)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWZGOSOLZNVSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC2=C(C=NN2C3=CC=C(C=C3)Cl)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.